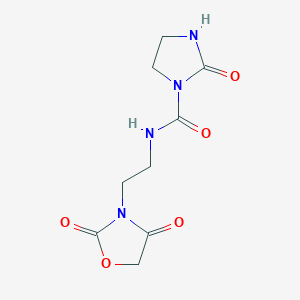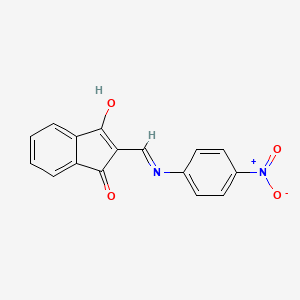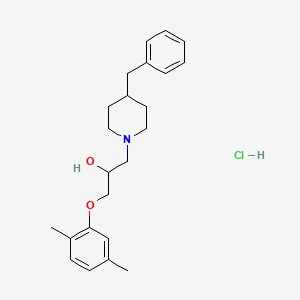
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide, also known as CMSP, is a chemical compound that has gained attention in the scientific community due to its potential in various applications. The compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide involves the inhibition of specific enzymes and proteins that are involved in cell growth and survival. The compound targets the Akt/mTOR signaling pathway, which is responsible for regulating cell growth and proliferation. By inhibiting this pathway, (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide induces apoptosis in cancer cells and prevents their growth.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has been found to have various biochemical and physiological effects. Studies have shown that the compound reduces the expression of specific proteins that are involved in tumor growth and angiogenesis. It also inhibits the production of inflammatory cytokines, which are responsible for inflammation in the body. (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has also been found to have antioxidant properties, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a high degree of selectivity, meaning that it targets specific enzymes and proteins without affecting others. However, one of the limitations of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide is its poor solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide. One of the most promising areas is in the development of novel cancer therapies. (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has shown significant potential in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target specific types of cancer. Another potential direction is in the treatment of inflammatory diseases. (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has anti-inflammatory properties, and research could lead to the development of new drugs that target specific inflammatory pathways. Additionally, further research could investigate the potential of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide in other areas, such as neuroprotection and cardiovascular disease.
Conclusion:
In conclusion, (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide is a chemical compound that has significant potential in various scientific research applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research on (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide could lead to the development of novel cancer therapies, treatment for inflammatory diseases, and potential applications in other areas of research.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide involves the reaction of 4-methylthiophenol with 3-chloro-1-propene to form 3-(4-methylsulfanylphenyl)prop-2-en-1-ol. The intermediate product is then reacted with ethyl cyanoacetate and triethylamine to form (Z)-2-cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide. The compound is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has been found to have potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-20-10-4-9-18-16(19)14(12-17)11-13-5-7-15(21-2)8-6-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,19)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJVQNGSUBCVTN-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC=C(C=C1)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-ethoxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide](/img/structure/B2918532.png)
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)


![N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2918539.png)
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)


![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)




![cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2918555.png)